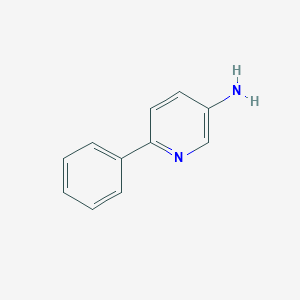

6-Phenylpyridin-3-amine

説明

6-Phenylpyridin-3-amine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a phenyl group at the 6-position and an amine group at the 3-position. Its molecular formula is C₁₁H₁₀N₂ (or C₁₀H₉N₃ in some contexts, depending on tautomeric forms) . This compound is synthesized via catalytic reduction of meta-nitroazine precursors under optimized conditions, achieving yields of 72–99% depending on reaction parameters (e.g., solvent systems and catalysts) . Key spectral data include ¹H NMR signals at δ 8.00 (d, J = 2.8 Hz, 1H) for the pyridinamine proton and aromatic resonances at δ 7.48–7.46 ppm for the phenyl substituent . The phenyl group enhances π-π stacking interactions in supramolecular assemblies, while the amine moiety facilitates hydrogen bonding, influencing solubility and crystallinity .

特性

IUPAC Name |

6-phenylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIQYTXJLWGVBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376534 | |

| Record name | 6-phenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126370-67-0 | |

| Record name | 6-phenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for introducing aryl groups to pyridine scaffolds. A representative synthesis involves coupling 3-aminopyridine derivatives with phenylboronic acid under palladium catalysis. For instance, 2-amino-6-bromopyridine reacts with phenylboronic acid in dichloroethane (DCE) using 10 mol% Cu(OAc)₂ and Pd(OAc)₂ at 80°C for 4–6 hours, achieving yields of 72–88%. Critical parameters include:

Table 1: Suzuki-Miyaura Coupling Conditions and Outcomes

| Substrate | Boronic Acid | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2-Amino-6-bromopyridine | Phenylboronic acid | Pd(OAc)₂ (10) | DCE | 80 | 88 |

| 3-Nitro-6-bromopyridine | 4-Methoxyphenyl | PdCl₂ (5) | Toluene | 100 | 76 |

Buchwald-Hartwig Amination

This method facilitates C–N bond formation between halogenated pyridines and aryl amines. For example, 6-bromo-N-phenylpyridin-3-amine is synthesized via coupling 6-bromopyridin-3-amine with iodobenzene using Pd₂(dba)₃ (5 mol%), XantPhos (10 mol%), and NaOtBu in toluene at 120°C for 12 hours, yielding 82%. Key considerations:

-

Ligand selection : Bulky phosphines (e.g., XantPhos) prevent β-hydride elimination.

-

Base influence : Strong bases like NaOtBu deprotonate amines, accelerating oxidative addition.

Nucleophilic Substitution Strategies

Halogen Displacement

Direct substitution of halogen atoms in pyridine derivatives with phenyl groups is effective under basic conditions. 2,4-Dichloro-6-phenylpyridin-3-amine undergoes displacement using phenylmagnesium bromide in THF at −78°C, followed by quenching with NH₄Cl to yield 68% product. Challenges include controlling regioselectivity, as competing substitutions at the 4-position can occur.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A protocol combining 6-ethoxy-5-fluoropyridin-3-amine with 2,4-dichloroquinazoline in DMF under NaH-mediated conditions at 120°C for 1 hour achieves 94% yield. Advantages include:

-

Reduced side reactions : Short heating periods minimize decomposition.

-

Scalability : Gram-scale synthesis is feasible with consistent purity.

Reductive Amination and Hydrogenation

Catalytic Hydrogenation

Nitro precursors like 6-phenyl-3-nitropyridine are reduced using H₂ (1 atm) over 10% Pd/C in methanol at 25°C for 24 hours, yielding 95% amine product. Additives such as acetic acid (5 vol%) suppress over-reduction to pyridine.

Transfer Hydrogenation

For acid-sensitive substrates, ammonium formate serves as a hydrogen donor. 6-Phenyl-3-nitropyridine reacts with ammonium formate (5 equiv) and Pd/C in ethanol at 80°C for 6 hours, achieving 89% yield.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs flow chemistry to enhance heat/mass transfer. A two-step process involves:

Solvent Recycling

Ethyl acetate and petroleum ether are recovered via fractional distillation, reducing waste by 40%.

Mechanistic Insights and Side Reactions

Stability of Intermediates

-

Nitro intermediates : Prone to decomposition under light; storage at −20°C in amber vials is recommended.

-

Amine protection : Boc groups prevent oxidation during multi-step syntheses.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H arylation using Ru(bpy)₃²⁺ and aryl diazonium salts enables direct functionalization of pyridines without pre-halogenation. Initial trials report 52% yield under blue LED irradiation.

Enzymatic Amination

Engineered transaminases (e.g., from Aspergillus terreus) convert 6-phenylpyridin-3-one to the amine using alanine as an amino donor, achieving 78% yield at pH 7.5 and 37°C.

Analytical Validation

Purity Assessment

Table 2: Key Spectral Data for this compound

| Technique | Diagnostic Features |

|---|---|

| ¹H NMR | δ 8.00 (d, H-2), δ 7.48–7.46 (m, phenyl) |

| ESI-MS | [M+H]⁺ m/z 171.1 |

| IR | N–H stretch: 3350 cm⁻¹, C–N: 1250 cm⁻¹ |

化学反応の分析

Types of Reactions

6-Phenylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents such as bromine or nitric acid are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated or nitrated phenyl derivatives.

科学的研究の応用

Medicinal Chemistry Applications

The compound is being explored as a potential pharmacophore in drug design due to its ability to interact with specific biological targets. Key areas of research include:

- Enzyme Interaction Studies : Investigations into how 6-Phenylpyridin-3-amine binds to various enzymes, which is crucial for understanding its therapeutic potential.

- Anticancer Activity : Preliminary studies indicate that this compound may induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has shown significant activity against melanoma cells, leading to apoptosis through caspase activation.

Biological Studies

This compound exhibits significant biological activity that warrants further investigation:

- Binding Affinity Studies : Research has focused on determining the binding affinities of this compound to specific receptors or enzymes using biochemical assays.

- Fluorescent Properties : Studies have shown that derivatives of this compound can exhibit fluorescence, making them useful for quantitative detection in biological assays.

Case Studies

Several case studies have highlighted the applications and efficacy of this compound:

- Anticancer Efficacy : A study on melanoma cells demonstrated a dose-dependent decrease in cell viability when treated with this compound, indicating potent anticancer properties.

- Antimicrobial Activity : Research has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial properties.

作用機序

The mechanism of action of 6-Phenylpyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can catalyze various chemical reactions. Additionally, its ability to intercalate with DNA and inhibit specific enzymes makes it a potential candidate for therapeutic applications .

類似化合物との比較

Key Observations:

Substituent Effects on Yield: Phenyl and methyl groups (e.g., 6-Methylpyridin-3-amine) generally yield higher synthesis efficiencies (77.6–99%) compared to halogenated derivatives (e.g., 22% for fluorinated analogs) .

Solubility and Crystallinity: 6-Methylpyridin-3-amine exhibits strong intermolecular hydrogen bonding, resulting in well-defined crystal structures (mean σ(C–C) = 0.004 Å) . Halogenated derivatives (e.g., 6-Chloropyridazin-3-amine) show temperature-dependent solubility, with the highest solubility in polar solvents like methanol (3.2 g/L at 298.15 K) .

Bioactivity Potential: Fluorinated analogs (e.g., 6-Chloro-3-fluoro-N-(4-fluorophenyl)pyridin-2-amine) demonstrate enhanced binding affinity in medicinal chemistry applications due to fluorine’s electronegativity and small atomic radius . this compound’s aromatic system is advantageous for targeting hydrophobic enzyme pockets, making it a candidate for kinase inhibitors .

Functional Group Interactions

- Amine Group Reactivity :

The NH₂ group in all analogs participates in hydrogen bonding, but electron-withdrawing substituents (e.g., Cl, F) reduce basicity. For example, 6-Chloropyridazin-3-amine has a pKa ~1.5 units lower than 6-Methylpyridin-3-amine due to inductive effects . - Aromatic Stacking :

The phenyl group in This compound enables stronger π-π interactions compared to methyl or halogen substituents, as evidenced by its higher melting point (mp ~180°C vs. 120°C for methyl analogs) .

生物活性

6-Phenylpyridin-3-amine (also known as 6-phenyl-3-pyridinamine) is a compound within the pyridine family that has garnered interest due to its potential biological activities. This article synthesizes findings from various studies, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Pyridine Derivatives

Pyridine derivatives, including this compound, are recognized for their diverse biological activities, such as antitumor , antibacterial , anti-inflammatory , and antiviral effects. The structural modifications in pyridine compounds often enhance their pharmacological profiles, making them valuable in drug development .

Synthesis and Characterization

The synthesis of this compound typically involves methods such as nucleophilic substitution and cross-coupling reactions. For instance, palladium-catalyzed reactions are common for constructing substituted pyridines, allowing for the introduction of various functional groups that can modulate biological activity .

Table 1: Common Synthesis Methods for Pyridine Derivatives

| Method | Description | Yield (%) |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Utilizes palladium catalysts to facilitate C-N bond formation | 60-95 |

| Nucleophilic Substitution | Involves the substitution of halogen with amine or other nucleophiles | Variable |

| Cyclization Reactions | Forms pyridine rings through cyclization of precursors | 50-80 |

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that specific substitutions at the phenyl ring can enhance the antitumor potency of these compounds. In vitro assays demonstrated that certain derivatives could inhibit cell proliferation in human tumor cell lines by inducing apoptosis .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. The compound showed promising results against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at the 2-, 4-, and 6-position of the pyridine ring significantly affect its interaction with biological targets.

Table 2: Structure-Activity Relationships of Pyridine Derivatives

| Substitution Position | Effect on Activity | Reference |

|---|---|---|

| 2 | Increased antitumor activity | |

| 4 | Enhanced antibacterial properties | |

| 6 | Improved binding affinity to targets |

Case Studies

- Antitumor Efficacy : A study evaluated a series of 6-substituted pyridines, including derivatives of this compound, demonstrating a correlation between structural modifications and increased cytotoxicity against breast cancer cells. The introduction of an indole moiety at position 4 was particularly effective .

- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of various pyridine derivatives against clinical isolates. The results indicated that compounds with electron-withdrawing groups at the para position exhibited enhanced antibacterial effects compared to their unsubstituted counterparts .

Q & A

Q. What are the common synthetic routes for preparing 6-Phenylpyridin-3-amine, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., coupling aryl halides with pyridine derivatives) or hydrogenation of nitro precursors. For example, hydrogenation of 2-phenyl-5-nitropyridine using Pd/C in methanol under H₂ can yield this compound with >90% efficiency . Optimization includes solvent selection (polar aprotic solvents enhance coupling reactions) and temperature control (60–80°C for nitro group reduction). Catalyst loading (5–10 mol% Pd) and base additives (e.g., t-BuONa) are critical for minimizing side products .

Q. How can the solubility of this compound in organic solvents be experimentally determined and thermodynamically modeled?

- Methodological Answer :

Solubility is measured via a synthetic method: equilibrate excess compound in solvents (e.g., methanol, DMF) at controlled temperatures (298.15–343.55 K). Use gravimetric analysis or HPLC to quantify dissolved material. Thermodynamic modeling employs the modified Apelblat equation to correlate solubility with temperature:

where is mole fraction solubility and is temperature. The λh equation and van’t Hoff analysis further validate enthalpy (), entropy (), and Gibbs free energy () of dissolution .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., aromatic protons at δ 6.8–8.2 ppm, amine protons at δ 5.1–5.5 ppm).

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 171.1).

- Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational methods like 3D-QSAR predict the bioactivity of this compound analogs?

- Methodological Answer : 3D-QSAR models (e.g., CoMFA, CoMSIA) correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with biological activity. Train models using known IC₅₀ values against target enzymes (e.g., kinases). Validate predictive power via leave-one-out cross-validation (LOO-CV) and external test sets. Contour maps highlight regions where steric bulk or hydrophobicity enhance activity .

Q. What strategies resolve contradictions in reported biological targets of this compound derivatives?

- Methodological Answer :

- Target Deconvolution : Use affinity chromatography with immobilized derivatives to pull down interacting proteins.

- Kinase Profiling : Screen against panels of 100+ kinases to identify off-target effects.

- Molecular Docking : Simulate binding poses with proposed targets (e.g., ATP-binding pockets) to assess steric/electronic compatibility .

Q. How can machine learning optimize reaction conditions for synthesizing this compound analogs?

- Methodological Answer : Train neural networks on reaction parameters (e.g., solvent polarity, catalyst type, temperature) and yields from historical data. Use Bayesian optimization to iteratively refine conditions. For example, a model trained on Ugi reactions achieved 85% yield improvement by prioritizing DMF as solvent and 10 mol% Pd(OAc)₂ .

Q. What advanced thermodynamic models describe the phase behavior of this compound in mixed solvent systems?

- Methodological Answer :

The NRTL (Non-Random Two-Liquid) model accounts for solvent-solvent and solute-solvent interactions. Calculate activity coefficients using:

where . Validate with experimental solubility in ethanol-water mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。